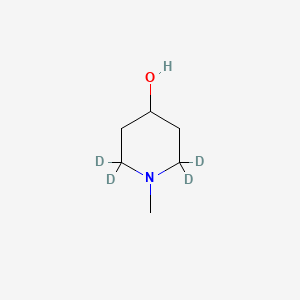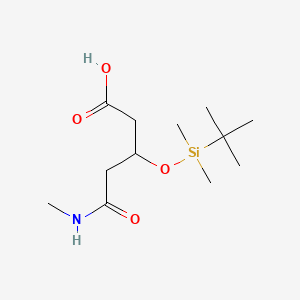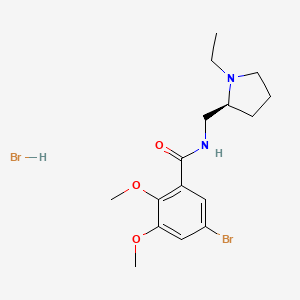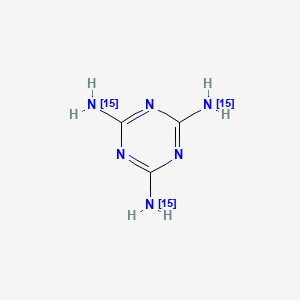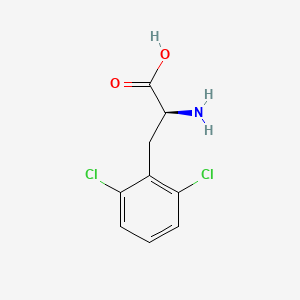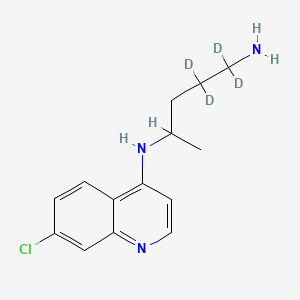
ジデセチルクロロキン-d4
説明
Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .
Molecular Structure Analysis
The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .科学的研究の応用
抗マラリア活性
ジデセチルクロロキン-d4: は、主に抗マラリア薬としての役割で知られています。クロロキンの代謝産物であり、マラリアの予防と治療の礎となってきました。 重水素化された形態であるthis compoundは、クロロキンの薬物動態と代謝経路を理解するための分析研究で使用されます .
抗がん研究
研究によると、クロロキンとその誘導体は癌細胞の増殖を阻害する可能性があります。This compound は、癌研究において、癌細胞が自身の生存を促進するためにしばしば利用するオートファジーに対する影響を調べるために使用されます。 オートファジーを阻害することにより、癌の治療に役立つ可能性があります .
抗炎症作用
クロロキンの誘導体は、抗炎症薬として有望であることが示されています。This compound は、免疫応答を調節する能力により、関節リウマチやループスなどの炎症性疾患の治療における可能性を探るための研究に使用できます .
代謝性疾患の治療
親化合物であるクロロキンは、高血圧、高血糖、脂質プロファイルの乱れなどの代謝性疾患の改善に役割を果たします。This compound は、特に薬物の代謝経路における作用機序を理解する上で、これらの用途の研究に役立ちます .
抗菌効果
クロロキンは、さまざまな微生物感染症に対して有効性を示してきました。This compound は、ウイルス、細菌、真菌感染症など、さまざまな微生物疾患に対する可能性を探るための研究において、基礎となるメカニズムを解明することで価値があります .
皮膚科への応用
皮膚科では、クロロキンは皮膚疾患の治療に使用されてきました。This compound は、皮膚の病状に対する治療効果と、皮膚病理における作用機序を調査するための、皮膚科研究における研究ツールとして役立ちます .
これらの用途のそれぞれには、This compound が安定同位体標識化合物として使用され、生物学的システムにおける正確な追跡と測定を可能にし、クロロキン関連療法の薬力学と薬物動態に関する洞察を提供します .
作用機序
Target of Action
Didesethyl Chloroquine-d4, a major metabolite of the antimalarial agent Chloroquine, primarily targets the malarial parasite Plasmodium . The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Mode of Action
Didesethyl Chloroquine-d4 interacts with its targets by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, a process vital for the survival of the malarial parasite . The compound also interacts with double-stranded DNA, one of its targets inside cells .
Biochemical Pathways
The primary biochemical pathway affected by Didesethyl Chloroquine-d4 is the heme to hemazoin conversion process in malarial parasites . By inhibiting this process, the compound disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 can disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Didesethyl Chloroquine-d4 are similar to those of Chloroquine . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . Both parent drug and metabolite can be detected in urine months after a single dose .
Result of Action
The primary result of Didesethyl Chloroquine-d4’s action is the death of the malarial parasite. By inhibiting the conversion of heme to hemazoin, the compound causes the parasite to accumulate toxic heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 is a potent myocardial depressant .
Action Environment
The action, efficacy, and stability of Didesethyl Chloroquine-d4 can be influenced by various environmental factors. For instance, the efficiency of liquid-liquid extraction, a common method used in Chloroquine analysis, can be affected by the volume of solvent required and its environmental implications . Furthermore, the compound’s interaction with its targets can be influenced by reactive oxygen species formation .
生化学分析
Biochemical Properties
Didesethyl Chloroquine-d4 interacts with various biomolecules in biochemical reactions. It is known to have a strong binding affinity with double-stranded DNA (dsDNA), which is entropically driven . This interaction is significant in its mechanism of action .
Cellular Effects
Didesethyl Chloroquine-d4 has been shown to have effects on various types of cells. For instance, it has been found to exhibit a better binding affinity in molecular docking studies against the P23pro-zbd domain of the Chikungunya virus . This suggests that Didesethyl Chloroquine-d4 could potentially influence cell function by interacting with specific cellular proteins.
Molecular Mechanism
The molecular mechanism of Didesethyl Chloroquine-d4 involves its intercalation into dsDNA . This intercalation occurs in the same concentration range as its observed toxic effects on cells, suggesting that this interaction is responsible for the compound’s cytotoxicity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Didesethyl Chloroquine-d4 in animal models are limited, related compounds like Chloroquine have been studied. For instance, continuous oral administration of Chloroquine in drinking water has been shown to have a robust prophylactic effect and comparable curative effect against patent blood stage infection in murine models .
Metabolic Pathways
Didesethyl Chloroquine-d4 is involved in the metabolic pathways of Chloroquine, from which it is a major metabolite . It is formed by the main oxidative metabolic pathway .
Subcellular Localization
Given its known interactions, such as its intercalation into dsDNA , it is likely that it may localize in the nucleus where the DNA resides.
特性
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215797-41-3 | |
| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


